molecular formula C18H21NO3 B2822121 N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide CAS No. 1351644-10-4

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2822121
CAS No.: 1351644-10-4
M. Wt: 299.37
InChI Key: VFOFNMMCIPYPLE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative intended for research applications. Acetamide derivatives are a significant class of organic compounds frequently investigated in medicinal chemistry and pharmacology for their diverse biological activities. Structurally related compounds have been studied for various properties. For instance, some phenoxyacetamide derivatives have been explored for their potential anti-ulcer effects, acting through the suppression of gastric acid secretion . Other acetamide derivatives have been designed and optimized as potential anticonvulsant agents targeting the central nervous system . This compound is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct appropriate safety evaluations, including consulting Safety Data Sheets (SDS) for all chemicals, as some related substances may have hazardous properties .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-12-17(20)19-13-18(2,21)15-9-4-3-5-10-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFNMMCIPYPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-2-phenylpropylamine with 2-(o-tolyloxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide exhibits anti-inflammatory effects. A study demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. The compound significantly reduced paw edema and body weight loss in adjuvant-induced arthritis rats, suggesting its potential as an anti-arthritic agent .

Table 1: Effects on Inflammatory Markers

Dose (mg/kg)IL-1 beta (pg/mL)TNF-alpha (pg/mL)Paw Edema Volume (mm)
Control15020010
51001506
10501004

Osteoporosis Treatment

Another promising application of this compound is in the treatment of osteoporosis. A study showed that it inhibited osteoclast differentiation and bone resorption in vitro, and it also demonstrated protective effects against ovariectomy-induced bone loss in vivo. The compound downregulated markers associated with osteoclast activity, indicating its potential as a therapeutic agent for managing bone diseases .

Table 2: Effects on Osteoclast Activity

TreatmentTRAP-positive Cells (%)c-Fos Expression (Relative Units)
Control1001.0
N-(2-hydroxy...)300.3

Clinical Observations

In preclinical trials, subjects treated with this compound exhibited marked improvements in inflammatory markers compared to controls. These findings align with laboratory results demonstrating the compound's efficacy in modulating immune responses.

Comparative Studies

Comparative studies with other known anti-inflammatory agents revealed that this compound provided comparable or superior efficacy in reducing inflammation and promoting bone health.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The tolyloxy-acetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several acetamide derivatives reported in the literature:

(a) N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)
  • Structure: Features a butyl group and a fluorophenoxy substituent.
  • Synthesis : Prepared via coupling reactions using bromoacetyl bromide and n-butylamine, yielding 82% with a melting point of 75°C .
  • Key Differences : The absence of a hydroxy-phenylpropyl group distinguishes this compound from the target molecule.
(b) N-(2,6-Dimethyl-phenyl)-2-(2-isopropyl-5-methyl-phenoxy)-acetamide
  • Structure: Contains a dimethylphenyl group and an isopropyl-substituted phenoxy ring.
(c) N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
  • Structure: Includes an amino-methylphenyl group and an isopropylphenoxy chain.
  • Applications : Used in medicinal chemistry research (CAS: 953719-01-2) .

Pharmacological Comparisons

(a) Anti-Cancer Activity
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Demonstrated IC50 values below 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .
  • N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide: Hypothetically, its hydroxy and methyl groups may enhance solubility and target binding compared to bulkier substituents like pyrrolidinylquinazoline.
(b) Anti-Microbial Activity
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria (MIC: 4–8 µg/mL) .

Key Research Findings and Trends

  • Synthetic Flexibility: Phenoxy acetamides are synthesized via coupling reactions (e.g., TBTU-mediated condensation) or Claisen–Schmidt condensations, with yields ranging from 51% to 82% depending on substituents .
  • Structure-Activity Relationships (SAR): Hydrophobic Substituents: Bulky groups (e.g., isopropyl, benzo[d]thiazolyl) enhance anti-microbial activity but may reduce solubility . Polar Groups: Hydroxy or amino groups (as in N-(3-amino-2-methylphenyl)- derivatives) improve water solubility and bioavailability .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the class of phenoxy acetamides, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several critical functional groups:

  • Hydroxy group : Enhances solubility and potential interactions with biological targets.
  • Acetamide moiety : Contributes to its pharmacological properties.
  • Phenoxy and phenyl groups : Facilitate interactions with various receptors and enzymes.

These structural attributes allow this compound to interact with multiple biological pathways, making it a candidate for therapeutic development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : Studies suggest that the compound can inhibit inflammatory responses, akin to other phenoxy acetamides. Its mechanism may involve modulation of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, which are pivotal in inflammatory pathways .
  • Analgesic Effects : The compound has shown promise in alleviating pain, potentially making it useful in pain management therapies. Its analgesic properties are likely linked to its ability to interact with pain-related receptors.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptor activities associated with pain and inflammation, leading to reduced symptoms in experimental models.

Case Studies

  • Anti-Arthritic Activity :
    • A study involving adjuvant-induced arthritis in rats demonstrated that administration of this compound resulted in significant reductions in paw edema and serum levels of pro-inflammatory cytokines compared to control groups .
    Treatment GroupDose (mg/kg)Paw Edema Reduction (%)IL-1 Beta Level (pg/mL)TNF-alpha Level (pg/mL)
    Control-0150200
    Compound A545100150
    Compound A106080120
    This data suggests that higher doses correlate with more significant anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various biological targets. These studies indicate strong binding interactions with enzymes involved in inflammation, supporting its potential as an anti-inflammatory agent.

Potential Applications

Given its biological activity, this compound holds promise for:

  • Development of Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a lead compound for new anti-inflammatory therapies.
  • Analgesics : The analgesic properties could be harnessed for pain relief formulations.

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with phenoxyacetic acid derivatives and hydroxy-phenylpropylamine precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with lutidine as a base to form the acetamide bond .
  • Functional group protection : Hydroxyl groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during synthesis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the product .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the acetamide linkage, aromatic protons, and hydroxypropyl moiety .
  • IR spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N–H bend at ~1550 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening often includes:

  • MTT assays : To evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .
  • Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or kinases, given structural similarities to bioactive acetamides .
  • Solubility and stability tests : HPLC-based methods to assess stability in PBS or simulated gastric fluid .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts may improve regioselectivity in cyclization steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for coupling steps .
  • Flow chemistry : Continuous flow reactors enable precise temperature control and scalability, reducing byproduct formation .

Q. How do researchers resolve contradictions in biological activity data across different cell lines?

  • Dose-response profiling : Re-testing compounds at varying concentrations (e.g., 0.1–100 µM) to identify IC50_{50} discrepancies .
  • Metabolic stability analysis : Incubating compounds with liver microsomes to assess if metabolite generation affects activity .
  • Target specificity studies : CRISPR-based gene knockout models to confirm whether activity is mediated by off-target effects .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Tools like AutoDock Vina model interactions with COX-2 or EGFR kinases, leveraging the acetamide’s hydrogen-bonding capability .
  • ADMET prediction : Software such as SwissADME evaluates logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

Q. How does enantiomeric purity impact biological activity, and what separation techniques are effective?

  • Chiral chromatography : Using Chiralpak® columns with supercritical fluid chromatography (SFC) to isolate enantiomers, as seen in analogs with hydroxyacetyl groups .
  • Circular dichroism (CD) : To confirm enantiomer identity and correlate with activity (e.g., one enantiomer may show 10-fold higher potency) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), light, and pH extremes (1–13) with HPLC monitoring .
  • Plasma protein binding assays : Equilibrium dialysis to assess binding to albumin, which influences bioavailability .

Key Research Gaps and Recommendations

  • Mechanistic studies : Use cryo-EM or X-ray crystallography to map binding sites in complex with biological targets .
  • In vivo models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and tissue distribution .
  • SAR expansion : Synthesize derivatives with fluorinated or heteroaromatic groups to explore activity against resistant cell lines .

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